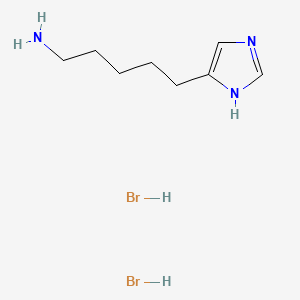

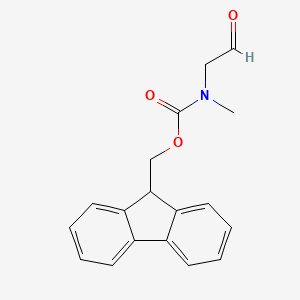

Impentamine dihydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Impentamine dihydrobromide is a selective H3 receptor antagonist . This compound displays >30000-fold selectivity over H1 and H2 receptors . In SK-N-MC cells expressing human H3 receptors, this can act as a partial agonist . Impentamine dihydrobromide also displays antinociceptive properties, possibly via a non-H1-H2 or -H3 receptor .

Molecular Structure Analysis

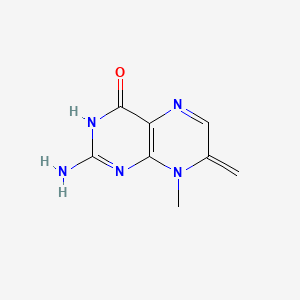

The molecular formula of Impentamine dihydrobromide is C8H15N3•2HBr . The molecular weight is 315.05 .

Physical And Chemical Properties Analysis

Impentamine dihydrobromide has a molecular weight of 315.05 . Its molecular formula is C8H17Br2N3 .

Aplicaciones Científicas De Investigación

Understanding Neurodevelopment and Addiction Vulnerability

Impentamine dihydrobromide's influence on neurodevelopment and addiction is noteworthy. Research highlights its involvement in adolescent neurodevelopment, occurring in brain regions associated with motivation, impulsivity, and addiction. These changes may enhance learning, adaptation to adult roles, and potentially increase vulnerability to addictive drug actions. Notably, the studies emphasize the importance of understanding adolescent behavior, addiction vulnerability, and preventive measures in adolescence and adulthood (Chambers, Taylor, & Potenza, 2003).

Role in Pharmacotherapy and Drug Design

Impentamine dihydrobromide plays a crucial role in the design and effectiveness of pharmacotherapies. It's pivotal in understanding the pharmacological treatment of conditions like ADHD and social phobia, offering insights into effective interventions (Stein, 1998). Moreover, the compound is instrumental in evaluating pharmacotherapies for psychostimulant use, aiding in the development of innovative approaches and integrated treatments (Shearer & Gowing, 2004).

Enhancing Understanding of Neural Systems

Impentamine dihydrobromide contributes significantly to neuropharmacology, particularly in understanding attentional function and neural systems. The substance's impact on various aspects of attentional control and its relevance to disorders like ADHD and Alzheimer's disease is profound. It aids in defining neural systems of attention and offers a methodological and theoretical context for psychopharmacological studies (Robbins, 2002).

Insights into Enzyme Inhibition and Drug Discovery

Impentamine dihydrobromide has been instrumental in the field of enzyme inhibition and drug discovery. It helps in understanding the role of enzymes like IMPDH in disease pathophysiology and the development of inhibitors. Its impact is particularly notable in the discovery of anticancer drugs, antiviral therapies, and treatments for pathogenic microorganisms (Cuny, Suebsuwong, & Ray, 2017).

Advancements in Neurochemistry and Drug Discovery

The neurochemical and pharmacological significance of impentamine dihydrobromide is evident in its contribution to advancing drug discovery. Research on carbonic anhydrase inhibitors, for instance, demonstrates its importance in treating a range of conditions from edema to cancer. It underscores the need for detailed structural characterization and understanding of drug pharmacology for devising optimal clinical trials and therapeutic strategies (Supuran, 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

5-(1H-imidazol-5-yl)pentan-1-amine;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.2BrH/c9-5-3-1-2-4-8-6-10-7-11-8;;/h6-7H,1-5,9H2,(H,10,11);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDXAAWBBPWGEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCCCCN.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20702190 |

Source

|

| Record name | 5-(1H-Imidazol-5-yl)pentan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149629-70-9 |

Source

|

| Record name | 5-(1H-Imidazol-5-yl)pentan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enamide](/img/structure/B582810.png)